5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide
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Overview
Description
5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide is a chemical compound with the molecular formula C17H20N2O3S It is known for its unique structure, which includes a sulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide typically involves the reaction of 2-ethyl-6-methylphenylamine with a suitable sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with N,2-dimethylbenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and purity. Post-reaction, the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogen additions.
Substitution: Substituted products where the nucleophile replaces a functional group.
Scientific Research Applications
5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methylbenzamide
- N-{5-[(2-ethyl-6-methylphenyl)sulfamoyl]-2-methoxyphenyl}acetamide
Uniqueness
5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a sulfamoyl group with a benzamide core makes it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(2-ethyl-6-methylphenyl)sulfamoyl]-N,2-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-5-14-8-6-7-13(3)17(14)20-24(22,23)15-10-9-12(2)16(11-15)18(21)19-4/h6-11,20H,5H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOHCOJOJGNLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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